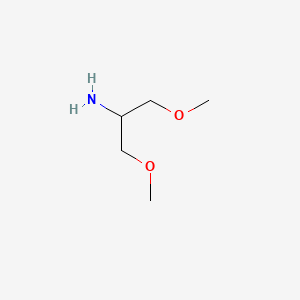

1,3-Dimethoxypropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCUJHVOLGWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363790 | |

| Record name | 1,3-dimethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78531-29-0 | |

| Record name | 1,3-dimethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethoxypropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dimethoxypropan-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1,3-Dimethoxypropan-2-amine

Introduction

This compound, also known by its CAS number 78531-29-0, is a versatile primary amine that serves as a valuable building block in synthetic organic chemistry.[1][2] Its unique structure, featuring a central amine flanked by two methoxy groups on a propane backbone, provides a combination of reactivity and structural motifs that are of significant interest to researchers in pharmaceuticals and materials science.[1] This guide offers a comprehensive overview of the chemical properties, synthesis, characterization, and safe handling of this compound, tailored for scientists and drug development professionals.

Compound Identification and Core Properties

Precise identification is the cornerstone of chemical research. The fundamental identifiers and physicochemical properties of this compound are summarized below.

Nomenclature and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 78531-29-0 | [2][3] |

| Molecular Formula | C₅H₁₃NO₂ | [1][2] |

| SMILES | COCC(COC)N | [2][4] |

| InChI | InChI=1S/C5H13NO2/c1-7-3-5(6)4-8-2/h5H,3-4,6H2,1-2H3 | [2][4] |

| Synonyms | 2-Amino-1,3-dimethoxypropane, 1,3-Dimethoxy-2-propanamine | [2][5] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | ~160.8 °C (Predicted) | [1][3][5] |

| Density | ~0.932 g/cm³ (Predicted) | [1] |

| pKa | ~7.00 ± 0.10 (Predicted) | [5] |

| Water Solubility | Soluble | [3] |

| Predicted XLogP | -0.9 | [2][4] |

Synthesis and Purification

The most logical and common synthetic route to this compound is the reductive amination of the corresponding ketone, 1,3-dimethoxyacetone. This method is efficient and provides good control over the final product.

Caption: Synthetic workflow for this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory-scale synthesis. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is strategic; it is mild and selectively reduces the protonated imine intermediate over the starting ketone, minimizing side reactions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 1,3-dimethoxyacetone (1.0 eq) in methanol (MeOH).

-

Ammonia Addition: Add ammonium acetate (NH₄OAc, 2.5 eq) to the solution. The ammonium acetate serves as an ammonia source and buffers the reaction to maintain a slightly acidic pH (typically 6-7), which is optimal for imine formation.

-

Initiation of Reduction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Reducing Agent Addition: Cool the flask in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway conditions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup:

-

Quench the reaction by slowly adding 2M hydrochloric acid (HCl) until the evolution of gas ceases (caution: HCN gas may be evolved). This step neutralizes excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution to a pH > 12 using 6M sodium hydroxide (NaOH) to deprotonate the amine product.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via fractional distillation under vacuum to yield pure this compound.

-

Quality Control and Byproduct Analysis

Ensuring product purity is critical. Common byproducts in this synthesis can include unreacted starting materials, over-alkylated products, or dimeric species.[1] Quality control protocols should employ GC-MS for product identification and purity assessment, alongside NMR spectroscopy to confirm the structure.[1]

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The following are predicted data based on the known structure and typical values for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary amine and ether functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3400–3250 | N-H Stretch | Two distinct sharp peaks | Characteristic of a primary amine (asymmetric and symmetric stretches).[6][7] |

| 2950–2850 | C-H Stretch | Strong, sharp peaks | Aliphatic C-H bonds of the propane backbone and methoxy groups.[8] |

| 1650–1580 | N-H Bend | Medium, sharp peak | Scissoring vibration of the primary -NH₂ group.[6][7] |

| 1250–1020 | C-N Stretch | Medium peak | Aliphatic amine C-N bond vibration.[6][8] |

| ~1100 | C-O Stretch | Strong, prominent peak | Characteristic of the C-O-C ether linkages. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Signals (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~3.40 | s | 6H | -OCH₃ | Methoxy protons, singlet due to no adjacent protons. |

| ~3.35 | d | 4H | -CH₂-O | Methylene protons adjacent to the ether oxygen. |

| ~2.90 | m | 1H | CH-N | Methine proton adjacent to the amine, deshielded by nitrogen.[7] |

| ~1.50 | br s | 2H | -NH₂ | Amine protons, broad signal, can be exchanged with D₂O.[7] |

Predicted ¹³C NMR Signals (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~75 | -CH₂-O | Methylene carbons bonded to oxygen. |

| ~60 | -OCH₃ | Methoxy carbons. |

| ~50 | CH-N | Methine carbon bonded to nitrogen, deshielded.[7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

| m/z | Adduct/Fragment | Source |

| 119.1 | [M]⁺ | Molecular Ion |

| 120.1 | [M+H]⁺ | Protonated Molecule |

| 142.1 | [M+Na]⁺ | Sodiated Molecule |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its primary amine functionality, making it a versatile intermediate. The ether linkages are generally stable under non-acidic conditions.

Caption: Common reaction pathways for this compound.

-

Pharmaceuticals: The structural motif is a useful scaffold for building more complex molecules. The amine serves as a handle for introducing various pharmacophores, potentially serving as a precursor in drug development.[1]

-

Organic Synthesis: It is used as a reactant or intermediate for producing a wide range of organic compounds.[1][3][5]

-

Material Science: The amine and methoxy groups can interact with material surfaces, suggesting potential use in creating functional polymers or surface modifications.[1]

Safety and Handling

This compound is a hazardous chemical requiring strict safety protocols. It is classified as both flammable and corrosive.[1][2]

Hazard Identification

| Hazard Class | GHS Pictogram | H-Statement | Description | Source |

| Flammable Liquid 3 | Flame | H226 | Flammable liquid and vapor | [2] |

| Skin Corrosion 1B | Corrosion | H314 | Causes severe skin burns and eye damage | [2] |

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9][10] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] The recommended storage temperature is between 2–8 °C in a well-ventilated, corrosives-compatible area, away from ignition sources.[1][9]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

-

Spill & Exposure Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9][10]

-

Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

-

References

- 1. Buy this compound | 78531-29-0 [smolecule.com]

- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Amino-1,3-dimethoxypropane - Protheragen [protheragen.ai]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine: Molecular Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethoxypropan-2-amine (CAS No: 78531-29-0), a versatile primary amine with significant potential in organic synthesis and pharmaceutical development. The document delves into the molecule's core structural features, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthetic protocol for its preparation via reductive amination is presented, alongside an exploration of its reactivity and its role as a valuable building block in the creation of more complex molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's characteristics and applications.

Introduction

This compound is a unique aliphatic amine characterized by a propane backbone with methoxy groups at the 1 and 3 positions and a primary amine at the central carbon.[1] This specific arrangement of functional groups—two ether linkages flanking a primary amine—imparts a distinct set of chemical properties, making it an attractive intermediate for a variety of chemical transformations. Its utility is particularly noted in the fields of pharmaceutical chemistry and materials science, where the introduction of its structural motif can influence solubility, bioavailability, and other key molecular properties.[1] This guide aims to provide a detailed exposition of its molecular structure, chemical formula, and practical applications.

Molecular Structure and Formula

The fundamental identity of a chemical compound is encapsulated in its molecular structure and formula. For this compound, these details are foundational to understanding its reactivity and potential applications.

The molecular formula for this compound is C₅H₁₃NO₂ .[2] This formula indicates the presence of five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is 119.16 g/mol .[2]

The structural formula reveals a propane chain with methoxy groups (-OCH₃) attached to the first and third carbon atoms, and an amino group (-NH₂) attached to the second carbon atom.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various reactions.

| Property | Value | Source |

| CAS Number | 78531-29-0 | [2] |

| Molecular Formula | C₅H₁₃NO₂ | [2] |

| Molecular Weight | 119.16 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 160.8 °C (predicted) | [1] |

| Density | 0.932 g/cm³ (predicted) | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-1,3-dimethoxypropane, 1,3-Dimethoxy-2-propanamine | [2][3] |

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While experimentally obtained spectra for this compound are not widely available in public databases, a predictive analysis based on its functional groups provides valuable insight.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | Broad singlet | 2H | |

| -CH(NH₂) | Multiplet | 1H | |

| -CH₂- | Multiplet | 4H | |

| -OCH₃ | Singlet | 6H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments. Based on the structure, four distinct signals are anticipated.

| Carbon | Chemical Shift (ppm) |

| -C H(NH₂) | ~50-60 |

| -C H₂- | ~70-80 |

| -OC H₃ | ~55-65 |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for its primary amine and ether functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (primary amine) | Symmetric and asymmetric stretching | 3400-3250 (two bands) |

| N-H (primary amine) | Bending | 1650-1580 |

| C-N (aliphatic amine) | Stretching | 1250-1020 |

| C-H (alkane) | Stretching | 2950-2850 |

| C-O (ether) | Stretching | 1150-1085 |

Mass Spectrometry (Predicted)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| m/z | Ion | Notes |

| 119 | [M]⁺ | Molecular ion peak |

| 104 | [M-NH₂]⁺ | Loss of the amino group |

| 88 | [M-OCH₃]⁺ | Loss of a methoxy group |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage, often the base peak |

Synthesis of this compound

A robust and scalable synthesis is crucial for the accessibility of this compound for research and development. Reductive amination of the corresponding ketone, 1,3-dimethoxy-2-propanone, is a common and effective method.[1]

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

This protocol describes a laboratory-scale synthesis of this compound from 1,3-dimethoxy-2-propanone.

Materials:

-

1,3-dimethoxy-2-propanone

-

Ammonia (7N solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethoxy-2-propanone (1 equivalent) in methanol. Cool the solution in an ice bath.

-

Slowly add a 7N solution of ammonia in methanol (1.5 equivalents) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture again in an ice bath. Add sodium borohydride (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

-

Scaffold for Bioactive Molecules: The primary amine serves as a key functional handle for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation. The two methoxy groups can enhance the solubility and metabolic stability of the final compound.

-

Synthesis of Heterocycles: This amine can be used in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many drug candidates.

-

Chiral Synthesis: As a prochiral molecule, enantioselective synthesis can lead to chiral amines that are crucial for the development of stereospecific drugs.

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is classified as a corrosive substance (Hazard Class 8).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen).[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of functional groups. Its straightforward synthesis and the reactivity of its primary amine and ether moieties make it a useful building block for the construction of a wide range of more complex molecules. For researchers and professionals in drug discovery and organic synthesis, a thorough understanding of its properties and handling requirements is essential for its effective and safe utilization.

References

An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine (CAS: 78531-29-0): A Versatile Building Block for Chemical and Pharmaceutical Innovation

This technical guide provides a comprehensive overview of 1,3-dimethoxypropan-2-amine, a chemical entity with significant potential as a versatile intermediate in organic synthesis and drug discovery. While detailed research on this specific molecule is emerging, its structural features—a primary amine flanked by two methoxy groups—offer a unique combination of reactivity and solubility, making it a compelling scaffold for the development of novel compounds. This document will delve into its physicochemical properties, plausible synthetic routes, characterization methodologies, and prospective applications, particularly for researchers and professionals in the pharmaceutical and chemical sciences.

Core Molecular Characteristics

This compound, with the CAS number 78531-29-0, is a primary amine featuring a propane backbone with methoxy groups at the C1 and C3 positions.[1] This unique arrangement of functional groups imparts specific chemical properties that are advantageous in synthetic chemistry. The presence of ether linkages enhances solubility in organic solvents, while the primary amine serves as a key nucleophilic center for a wide array of chemical transformations.

| Property | Value | Source |

| CAS Number | 78531-29-0 | [2] |

| Molecular Formula | C₅H₁₃NO₂ | [2] |

| Molecular Weight | 119.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | COCC(COC)N | [2] |

| Physical Form | Liquid | [3] |

| Boiling Point (Predicted) | 160.8 ± 25.0 °C | [4] |

| pKa (Predicted) | 7.00 ± 0.10 | [4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of this compound: A Plausible and Efficient Route

While multiple synthetic strategies can be envisioned, the most direct and industrially scalable approach to this compound is the reductive amination of 1,3-dimethoxy-2-propanone.[3][5] This method is favored for its high efficiency and the commercial availability of the starting ketone. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.

Caption: Proposed synthesis of this compound via reductive amination.

Representative Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methodologies for reductive amination.[5][6]

Materials:

-

1,3-Dimethoxy-2-propanone

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,3-dimethoxy-2-propanone (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (5.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data

While experimental spectra for this specific compound are not widely published, the expected NMR signals can be predicted based on its chemical structure.

¹H NMR (Predicted):

-

A multiplet corresponding to the single proton at the C2 position (CH-NH₂).

-

Two distinct signals for the diastereotopic protons of the two CH₂ groups adjacent to the methoxy groups.

-

A singlet for the six protons of the two equivalent methoxy (OCH₃) groups.

-

A broad singlet for the two protons of the primary amine (NH₂), which may exchange with D₂O.

¹³C NMR (Predicted):

-

A signal for the C2 carbon atom bonded to the amine group.

-

A signal for the C1 and C3 carbons of the methylene groups.

-

A signal for the carbons of the two methoxy groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[3] Predicted collision cross-section data suggests the following m/z values for common adducts.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 120.10191 |

| [M+Na]⁺ | 142.08385 |

| [M-H]⁻ | 118.08735 |

| [M+NH₄]⁺ | 137.12845 |

Applications in Drug Discovery and Medicinal Chemistry

The structural attributes of this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activity.[1] The primary amine allows for its incorporation into a variety of scaffolds through reactions such as amide bond formation, alkylation, and participation in the synthesis of heterocyclic systems.

Role as a Scaffold for Bioactive Molecules

Derivatives of structurally similar propan-2-amines have demonstrated notable biological activities. For instance, a study on synthetic 1,3-bis(aryloxy)propan-2-amines revealed antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8] This suggests that this compound could serve as a precursor for a new class of antibacterial agents.

Caption: Potential synthetic transformations of this compound.

Representative Experimental Protocol: Amide Synthesis

This protocol illustrates the use of this compound in a standard acylation reaction.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(1,3-dimethoxypropan-2-yl)benzamide.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[3] Store the compound under an inert atmosphere at 2-8 °C.[4]

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for chemical synthesis. Its bifunctional nature, with a reactive primary amine and solubilizing methoxy groups, presents numerous opportunities for the creation of diverse molecular architectures. While further research is needed to fully elucidate its reaction scope and the biological activities of its derivatives, the foundational information presented in this guide suggests its significant potential for innovation in the pharmaceutical and chemical industries. Future investigations should focus on developing a broader range of derivatives and screening them for various biological activities to unlock the full potential of this versatile molecule.

References

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Buy this compound | 78531-29-0 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

IUPAC name for 1,3-Dimethoxypropan-2-amine

An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine: Synthesis, Properties, and Applications

Abstract

This compound, a unique aliphatic primary amine, presents a compelling scaffold for innovation in chemical synthesis and drug discovery. Characterized by a central amine group flanked by two methoxy-functionalized carbons, this molecule offers a distinct combination of nucleophilicity, hydrogen bonding capability, and conformational flexibility. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis and purification protocols, and potential applications for researchers and drug development professionals. We delve into the causality behind synthetic strategies and analytical validation, positioning this compound as a versatile building block for creating more complex molecular architectures.

Introduction and Chemical Identity

This compound (CAS No: 78531-29-0) is an organic compound whose structure is distinguished by a propane backbone with methoxy groups at the 1 and 3 positions and a primary amine at the central carbon.[1][2] This arrangement of functional groups—two hydrogen bond acceptors (ether oxygens) and a primary amine that can act as both a hydrogen bond donor and a nucleophile—makes it a significant intermediate in synthetic organic chemistry.[1] Its formal IUPAC name is this compound, and it is also known by synonyms such as 2-amino-1,3-dimethoxypropane.[2][3] The unique positioning of these groups may confer distinct chemical properties and biological activities compared to simpler amines, marking its potential significance in pharmaceutical and materials science research.[1]

Caption: 2D Structure of this compound.

Physicochemical Properties and Structural Elucidation

The utility of a chemical compound is fundamentally governed by its physical and chemical properties. This compound is typically a colorless liquid with a predicted boiling point of approximately 160.8 °C and a density near 0.932 g/cm³.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 78531-29-0 | [1][2] |

| Molecular Formula | C₅H₁₃NO₂ | [1][4] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | ~160.8 °C (predicted) | [1] |

| Density | ~0.932 g/cm³ (predicted) | [1] |

| SMILES | COCC(COC)N | [1][2][4] |

| InChI Key | DSZCUJHVOLGWBO-UHFFFAOYSA-N | [1][2][4] |

Structural Validation: A Spectroscopic Approach

While specific spectral data for this compound is not widely published, its structure can be confidently confirmed using standard spectroscopic techniques. The expected signatures are predictable based on its functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methoxy (-OCH₃) groups. The methine proton (CH-NH₂) would appear as a multiplet, coupled to the adjacent methylene protons. The four protons of the two methylene groups (-CH₂-) would likely appear as distinct multiplets due to their diastereotopicity. The two amine protons (-NH₂) would typically present as a broad singlet, the chemical shift of which is concentration-dependent; its signal would disappear upon a D₂O shake, confirming its identity.[5]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit four distinct signals: one for the methoxy carbons, one for the methylene carbons, one for the methine carbon attached to the nitrogen, and a fourth signal corresponding to the terminal methyl carbons of the methoxy groups. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[5]

-

Infrared (IR) Spectroscopy : As a primary amine, its IR spectrum is characterized by two N-H stretching bands in the 3400-3250 cm⁻¹ region.[6] A strong N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[5][6] Additionally, the C-N stretching of the aliphatic amine should produce a medium-to-weak band in the 1250–1020 cm⁻¹ range.[6] Strong C-O stretching bands from the ether linkages are also expected.

-

Mass Spectrometry : Following the "nitrogen rule," the compound's odd number of nitrogen atoms will result in a molecular ion peak (M⁺) with an odd mass-to-charge ratio (m/z = 119).[5] The fragmentation pattern would likely be dominated by alpha-cleavage, where the bond between the central carbon and an adjacent methylene carbon breaks, yielding a resonance-stabilized iminium cation.[5]

Synthesis, Purification, and Quality Control

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Pathways

A prevalent and logical approach is the reductive amination of the corresponding ketone, 1,3-dimethoxyacetone. This method is highly effective for forming primary amines.

Experimental Protocol: Reductive Amination of 1,3-Dimethoxyacetone

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethoxyacetone in a suitable solvent such as methanol or ethanol.

-

Amine Source : Add a source of ammonia. This can be a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture at a controlled temperature (e.g., 0 °C). An excess of ammonia is typically used to favor the formation of the primary amine over secondary amine byproducts.

-

Reducing Agent : Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), in portions while maintaining a low temperature to control the reaction exotherm. NaBH₃CN is often preferred as it is more selective for the imine intermediate over the starting ketone.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Workup : Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., 1M HCl) until the solution is neutral or slightly acidic. Remove the organic solvent under reduced pressure.

-

Extraction : Basify the aqueous residue with a strong base (e.g., NaOH) to deprotonate the amine salt and extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration : Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

Caption: General workflow for synthesis via reductive amination.

Purification Strategies

For applications in pharmaceuticals, high purity is paramount. While distillation can be effective, specialized techniques may be required to remove closely related impurities.[1] One noted method involves purification using trichloroacetic acid, which protonates the amine to form a salt that can be precipitated and separated from non-basic impurities.[1] Subsequent treatment with a base regenerates the pure amine.

Quality Control

To ensure the identity and purity of the final product, a robust quality control protocol is essential. Gas chromatography (GC) is typically employed to assess purity and identify any volatile byproducts, such as unreacted starting materials or over-alkylated products.[1] Nuclear magnetic resonance (NMR) spectroscopy serves to confirm the structure of the final compound and ensure the absence of significant impurities.[1]

Potential Applications in Research and Development

While extensive research specifically detailing the uses of this compound is not widely published, its structure suggests significant potential in several fields.[1] Its utility lies in its role as a versatile chemical intermediate.

Caption: Relationship between structure and potential applications.

Pharmaceutical and Medicinal Chemistry

The primary amine group is a common feature in many pharmaceuticals, serving as a key site for molecular interactions or as a handle for prodrug strategies.[1][7] The propan-2-amine backbone is a known scaffold in drug design. For instance, related structures like 1-(3,4-dimethoxyphenyl)propan-2-amine have been used to synthesize compounds investigated for conditions such as irritable bowel syndrome.[8] The flanking methoxy groups in this compound can influence the compound's lipophilicity, metabolic stability, and conformational preferences, which are critical parameters in drug design. It can serve as a precursor for more complex molecules where the amine is derivatized to form amides, sulfonamides, or secondary/tertiary amines with desired biological activities.

Organic Synthesis and Material Science

In organic synthesis, this compound is a valuable building block.[1] The primary amine can be used in a wide array of chemical reactions, including N-alkylation, acylation, and condensation reactions to form imines. In material science, the amine and methoxy groups could allow the molecule to interact with material surfaces or be incorporated into polymer backbones.[1] For example, it could be used as a monomer or a cross-linking agent in the synthesis of functional polymers or resins. The two ether linkages and the amine also give it potential as a tridentate ligand for forming metal complexes, making it relevant for catalysis or the design of chelating agents.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. It should be stored under an inert gas at refrigerated temperatures (2–8 °C) to ensure stability.[1]

Conclusion

This compound is a structurally unique and synthetically valuable compound. While its direct applications are still emerging, its combination of a reactive primary amine and modulating methoxy groups makes it a highly attractive building block for drug development professionals and organic chemists. The synthetic routes are straightforward, and the molecule's properties can be readily characterized by standard analytical techniques. As the demand for novel molecular scaffolds grows, the potential of versatile intermediates like this compound in creating next-generation pharmaceuticals and advanced materials is substantial.

References

- 1. Buy this compound | 78531-29-0 [smolecule.com]

- 2. This compound | C5H13NO2 | CID 1514160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxypropan-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxypropan-2-amine, a key building block in synthetic organic chemistry, presents a unique molecular architecture combining a central primary amine with two terminal methoxy groups. This structure imparts specific physicochemical characteristics that are critical for its application in pharmaceutical synthesis and materials science. An accurate understanding of its physical properties, such as boiling point and density, is paramount for process optimization, purification, formulation development, and ensuring laboratory safety.

This guide provides a comprehensive overview of the boiling point and density of this compound. It moves beyond simply stating predicted values to offer a deeper analysis of the underlying molecular principles and provides authoritative, step-by-step protocols for empirical determination, empowering researchers to validate these properties in a laboratory setting.

Chemical Identity and Predicted Properties

This compound is a colorless liquid under standard conditions, recognized by its CAS Number 78531-29-0.[1][2][3] Its core physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Amino-1,3-dimethoxypropane, 1,3-Dimethoxy-2-propanamine | [2][4] |

| CAS Number | 78531-29-0 | [1][2][3][4] |

| Molecular Formula | C₅H₁₃NO₂ | [1][4] |

| Molecular Weight | 119.16 g/mol | [1][4] |

| Predicted Boiling Point | ~160.8 °C (at 760 mmHg) | [1][2][3] |

| Predicted Density | ~0.932 g/cm³ | [1] |

Note: The boiling point and density values are predominantly derived from computational predictions and should be confirmed by empirical measurement for critical applications.

Structure-Property Relationship Analysis

The physical properties of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

-

Boiling Point: The predicted boiling point of ~160.8 °C is significantly influenced by the presence of the primary amine (-NH₂) group.[1][3] Primary amines can act as hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pair), leading to strong intermolecular attractions that require substantial energy to overcome for the substance to transition into the gaseous phase.[2][4][5] These hydrogen bonds are stronger than the van der Waals forces found in alkanes of similar molecular weight but are generally weaker than the hydrogen bonds in alcohols, as oxygen is more electronegative than nitrogen.[2][5][6] The two ether linkages (-OCH₃) also contribute to the molecule's polarity through dipole-dipole interactions, further elevating the boiling point compared to a non-polar analogue.

-

Density: The predicted density of ~0.932 g/cm³ reflects the efficient packing of its molecules in the liquid state.[1] The combination of hydrogen bonding and dipole-dipole interactions allows the molecules to associate more closely than non-polar molecules of a similar size, resulting in a greater mass per unit volume.

Part 1: Experimental Determination of Boiling Point

For applications requiring high precision, such as reaction engineering or high-purity distillations, experimental verification of the boiling point is essential. The OECD Test Guideline 103 outlines several acceptable methods for this determination.[7][8] A widely used and accessible method for small-scale laboratory work is the Thiele tube method.

Protocol: Boiling Point Determination via Thiele Tube

This method determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is advantageous for requiring only a small sample volume.[9]

Methodology Steps:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube (fusion tube).

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil. The Thiele tube's design ensures uniform heating via convection currents.

-

Observation (Heating Phase): Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will exit as a slow stream of bubbles. The rate of bubbling will increase significantly as the liquid's boiling point is approached and its vapor pressure rises.

-

Observation (Cooling Phase): Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube, indicating the temperature is slightly above the boiling point.[9] Remove the heat source.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.[9][10]

References

- 1. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 2. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 3. oecd.org [oecd.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-Depth Technical Guide to the Solubility of 1,3-Dimethoxypropan-2-amine in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 1,3-dimethoxypropan-2-amine in various organic solvents. Given the specificity of this compound, this document emphasizes predictive principles and detailed experimental methodologies to empower researchers in drug development and chemical synthesis to generate reliable solubility data.

Introduction to this compound

This compound, with the molecular formula C₅H₁₃NO₂, is a primary amine featuring two methoxy groups on a propane backbone.[1] Its structure, containing both hydrogen bond-donating (amine) and hydrogen bond-accepting (ether) functionalities, suggests a nuanced solubility profile across different solvent classes.[1] This compound serves as a potential building block in pharmaceutical and chemical synthesis.[1] A thorough understanding of its solubility is paramount for reaction engineering, purification, formulation, and drug delivery applications.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₁₃NO₂[1]

-

Molecular Weight: 119.16 g/mol [1]

-

Appearance: Colorless liquid[1]

-

Boiling Point (Predicted): ~160.8 °C[1]

-

Density (Predicted): ~0.932 g/cm³[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] For this compound, its solubility will be governed by the interplay of intermolecular forces between it and the solvent molecules.

Molecular Structure and Polarity Analysis

The structure of this compound imparts a moderate polarity. The two ether linkages and the primary amine group can participate in hydrogen bonding.[3] The amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen of the amine group act as hydrogen bond acceptors.[3] The aliphatic carbon backbone contributes to its nonpolar character.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from hydrogen bond formation.[4][5]

Strategic Solvent Selection

Based on the structural analysis, a range of organic solvents should be investigated to establish a comprehensive solubility profile.

Table 1: Proposed Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Expected Solubility and Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High: These solvents can engage in hydrogen bonding with the amine and ether groups of the solute, facilitating dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High: These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute. |

| Nonpolar | Hexane, Toluene, Chloroform | Low to Moderate: The aliphatic backbone of the solute will have some affinity for nonpolar solvents. However, the polar functional groups may limit solubility. Chloroform might show enhanced solubility due to its ability to form hydrogen bonds with the amine. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High: The structural similarity (presence of ether linkages) suggests good miscibility. |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal equilibrium (or shake-flask) method is considered the gold standard for determining thermodynamic solubility.[6][7] This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until a saturated solution is formed.[6]

Detailed Experimental Protocol: Isothermal Equilibrium Method

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a suitable alternative analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. "Excess" means that undissolved solute is clearly visible after equilibration.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. The time required can vary but is often between 24 and 72 hours.[8] It is advisable to perform a preliminary experiment to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[9]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as gas chromatography (GC).[10]

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Analytical Method: Gas Chromatography (GC)

GC is a suitable technique for quantifying volatile amines like this compound.[10] A nitrogen-phosphorus detector (NPD) is particularly sensitive to nitrogen-containing compounds and would be an excellent choice for this analysis.[11]

Data Presentation and Visualization

The experimentally determined solubility data should be presented in a clear and concise manner to allow for easy comparison between different solvents.

Table 2: Template for Reporting Solubility Data of this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Qualitative Description |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene | |||

| Hexane |

Qualitative descriptions can be based on standard pharmacopeial definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure the accuracy and reproducibility of the data.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent.[12] For most substances, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately known temperature during equilibration is critical.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. High-purity materials should be used.

-

Polymorphism: The crystalline form of the solute can significantly impact its solubility.[12] The most stable polymorph will have the lowest solubility. It is important to characterize the solid phase before and after the experiment to ensure that no polymorphic transformation has occurred.

-

pH (for aqueous or protic solvents): As an amine, the solubility of this compound can be pH-dependent in protic solvents due to protonation of the amine group.[12] For organic solvents, this is less of a concern unless acidic or basic impurities are present.

Conclusion

This guide has provided a detailed roadmap for researchers to approach the determination of the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental methodology, scientists can generate the high-quality data needed to advance their research in drug development and chemical synthesis. The provided protocol for the isothermal equilibrium method, coupled with a suitable analytical technique like gas chromatography, represents a reliable approach to obtaining accurate thermodynamic solubility data.

References

- 1. Buy this compound | 78531-29-0 [smolecule.com]

- 2. education.com [education.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. bre.com [bre.com]

- 11. epa.gov [epa.gov]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,3-Dimethoxypropan-2-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-dimethoxypropan-2-amine (C₅H₁₃NO₂), a primary amine with two ether functionalities. In the absence of extensively published experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to serve as a robust resource for researchers, scientists, and professionals in drug development. It details the theoretical underpinnings, step-by-step experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not just data, but a causal understanding of the spectroscopic signatures, thereby ensuring scientific integrity and empowering researchers to confidently acquire and interpret their own experimental results.

Introduction to this compound

This compound is a bifunctional organic molecule with the molecular formula C₅H₁₃NO₂ and a molecular weight of 119.16 g/mol .[1] Its structure, featuring a central amine on a propane backbone flanked by two methoxy groups, makes it a potentially valuable building block in synthetic organic chemistry and medicinal chemistry. The primary amine can serve as a nucleophile or a basic center, while the ether linkages provide polarity and potential hydrogen bond accepting capabilities.

Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or development workflow. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular architecture. This guide will elucidate the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete picture of the atomic connectivity can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The symmetry of the molecule dictates that the two methoxy groups are chemically equivalent, as are the two methylene (-CH₂-) groups.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ (Amine) | 1.0 - 3.0 | Broad Singlet | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is typically broad and will disappear upon shaking the sample with D₂O.[1][2] |

| -CH- (Methine) | 2.8 - 3.2 | Quintet | 1H | This proton is deshielded by the adjacent electron-withdrawing amine group. It is coupled to the four neighboring methylene protons, resulting in a quintet. |

| -OCH₃ (Methoxy) | 3.3 - 3.5 | Singlet | 6H | These protons are on methyl groups attached to an oxygen atom, placing them in the typical range for methoxy groups. As there are no adjacent protons, the signal is a singlet. |

| -CH₂- (Methylene) | 3.4 - 3.7 | Doublet | 4H | These protons are adjacent to an ether oxygen, which deshields them significantly.[3][4][5] They are coupled to the single methine proton, resulting in a doublet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H- (Methine) | 45 - 55 | This carbon is directly attached to the nitrogen atom of the primary amine. Carbons bonded to nitrogen in aliphatic amines typically appear in this region.[6] |

| -OC H₃ (Methoxy) | 55 - 65 | This is the characteristic chemical shift range for carbon atoms in methoxy groups. |

| -C H₂- (Methylene) | 70 - 80 | These carbons are bonded to an ether oxygen, which causes a significant downfield shift into this region.[3][5] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube.

-

Cap the NMR tube securely. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply phasing and baseline correction to the spectra.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

-

Integrate the signals in the ¹H NMR spectrum.

-

NMR Workflow Visualization

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H Stretch | Medium | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Strong | Alkane (sp³ C-H) |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |

| 1050 - 1150 | C-O Stretch | Strong | Ether (C-O-C) |

| 1020 - 1250 | C-N Stretch | Medium-Weak | Aliphatic Amine |

Interpretation Insights:

-

Primary Amine Confirmation: The key feature identifying the primary amine will be the presence of two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[5][8] A secondary amine would show only one band, and a tertiary amine would show none.

-

Ether Linkage: A strong, often broad, absorption band in the 1050-1150 cm⁻¹ region is a reliable indicator of the C-O ether linkage.

-

Absence of Other Groups: The absence of a strong band around 1700 cm⁻¹ would confirm the lack of a carbonyl (C=O) group.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

IR Workflow Visualization

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure and elemental composition.

Predicted Mass Spectrum Data

For this compound (MW = 119.16), the mass spectrum will show a molecular ion peak (or a protonated molecule in soft ionization) and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge) | Ion | Ionization Mode | Rationale |

| 120.102 | [M+H]⁺ | ESI, CI | In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule is often the base peak. PubChem predicts this value as 120.10191.[4][9] |

| 119.095 | [M]⁺ | EI | In Electron Ionization (EI), the molecular ion is formed. Its odd nominal mass is consistent with the Nitrogen Rule for a molecule containing one nitrogen atom.[1] |

| 74.060 | [C₃H₈NO]⁺ | EI, ESI, CI | This major fragment likely arises from α-cleavage, a characteristic fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the C-N bond would result in the loss of a methoxymethyl radical (•CH₂OCH₃, mass 45). |

| 45.034 | [C₂H₅O]⁺ | EI, ESI, CI | This fragment corresponds to the methoxymethyl cation ([CH₂OCH₃]⁺), which could be formed by cleavage on the other side of the amine group. |

Experimental Protocol for MS Data Acquisition (ESI-TOF)

Electrospray Ionization coupled with a Time-of-Flight (ESI-TOF) mass analyzer is a common setup for obtaining accurate mass measurements.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Set the ESI source to positive ion mode.

-

Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

-

Set the TOF analyzer to acquire data over an appropriate mass range (e.g., m/z 50-500).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Use an internal or external calibrant to ensure high mass accuracy.

-

Analyze the spectrum to identify the protonated molecular ion and major fragment ions. Compare the observed accurate mass to the calculated exact mass of the [M+H]⁺ ion (120.10191) to confirm the elemental composition.

-

MS Workflow Visualization

References

- 1. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C5H13NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethoxypropan-2-amine (CAS No. 78531-29-0), a versatile primary amine building block with growing relevance in pharmaceutical and chemical synthesis. This document details its chemical and physical properties, commercial availability, and purity standards. Furthermore, it outlines a representative synthetic route, discusses key applications in drug discovery with a specific example, and provides protocols for quality control and analysis. This guide is intended to serve as a critical resource for researchers and drug development professionals seeking to leverage this molecule in their synthetic endeavors.

Introduction and Physicochemical Profile

This compound, also known as 2-amino-1,3-dimethoxypropane, is a unique trifunctional molecule featuring a central primary amine flanked by two methoxy groups.[1] This structural arrangement imparts specific solubility and reactivity characteristics, making it an attractive intermediate for the synthesis of more complex molecules.[1] Its utility is particularly noted in the construction of diverse molecular scaffolds for medicinal chemistry and materials science.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78531-29-0 | [1] |

| Molecular Formula | C₅H₁₃NO₂ | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-1,3-dimethoxypropane, 2-Methoxy-1-(methoxymethyl)ethylamine | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~160.8 °C (Predicted) | [3] |

| Density | ~0.932 g/cm³ (Predicted) | [2] |

| SMILES | COCC(COC)N | [1] |

| InChIKey | DSZCUJHVOLGWBO-UHFFFAOYSA-N | [1] |

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk-scale needs. Purity levels typically range from 95% to over 98%, with pricing varying accordingly. When selecting a supplier, it is crucial to consider not only the purity but also the consistency of quality, availability of analytical data (e.g., Certificate of Analysis), and lead times.

Table 2: Comparison of Commercial Suppliers for this compound

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 97% | 100 mg, 250 mg, 1 g, 5 g | Available through Ambeed, Inc. Storage at 2-8°C recommended. |

| Oakwood Chemical | 95% | 100 mg, 250 mg | Inquire for larger quantities. |

| pH Scientific | Not specified | 0.1 g, 0.25 g, 1 g | Larger pack sizes may be available upon request. |

| Acmec Biochemical | 97% | 5 g | Storage at 2-8°C in a dark place is recommended. |

| Protheragen | 97% | Not specified | Marketed as an intermediate for organic synthesis and pharmaceutical manufacturing.[3] |

| Abound Chem | 98% | 250 mg, 1 g, 5 g | For laboratory use only. |

| MOLBASE | 96% | 500 g | Purity and price may vary by specific supplier on the platform. |

Note: Pricing is subject to change and may not be publicly listed. It is recommended to request a quote directly from the suppliers for the most accurate information.

Synthesis of this compound

While several synthetic strategies for this compound have been generally described, including the alkylation of amines and reactions involving ethylene and ammonia, a common and logical approach for laboratory-scale synthesis is the reductive amination of the corresponding ketone, 1,3-dimethoxy-2-propanone.[2] This method is widely used for the preparation of primary amines due to its efficiency and the ready availability of starting materials.

Representative Synthetic Pathway: Reductive Amination

The following protocol is a representative, field-proven methodology for the synthesis of aliphatic amines and can be adapted for the preparation of this compound. The causality behind this two-step, one-pot procedure lies in the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical; sodium cyanoborohydride is often favored as it is selective for the imine in the presence of the ketone.

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination

Materials:

-

1,3-Dimethoxy-2-propanone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1,3-dimethoxy-2-propanone (1.0 eq) in methanol. Add ammonium acetate (3-5 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 1 hour.

-

Basification and Extraction: Basify the mixture with a concentrated NaOH solution to pH >12. Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-